4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine 4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 339107-70-9
VCID: VC4956278
InChI: InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H
SMILES: C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4
Molecular Formula: C21H13Cl2N3O2S
Molecular Weight: 442.31

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine

CAS No.: 339107-70-9

Cat. No.: VC4956278

Molecular Formula: C21H13Cl2N3O2S

Molecular Weight: 442.31

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenyl)-5-(phenylsulfonyl)-2-(2-pyridinyl)pyrimidine - 339107-70-9

Specification

CAS No. 339107-70-9
Molecular Formula C21H13Cl2N3O2S
Molecular Weight 442.31
IUPAC Name 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-2-pyridin-2-ylpyrimidine
Standard InChI InChI=1S/C21H13Cl2N3O2S/c22-16-10-9-14(12-17(16)23)20-19(29(27,28)15-6-2-1-3-7-15)13-25-21(26-20)18-8-4-5-11-24-18/h1-13H
Standard InChI Key DWPWJAHCNXMFAP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=N4

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The pyrimidine ring serves as the central scaffold, with substitutions at positions 2, 4, and 5 influencing electronic and steric properties. The 3,4-dichlorophenyl group introduces electron-withdrawing effects via chlorine atoms, enhancing the compound’s electrophilicity and potential for π-π stacking interactions . The phenylsulfonyl group at position 5 contributes to polarity and hydrogen-bonding capacity, while the 2-pyridinyl group at position 2 introduces a basic nitrogen atom capable of coordinating metal ions or participating in acid-base reactions .

Molecular Formula and Weight

  • Molecular Formula: C21_{21}H13_{13}Cl2_2N3_3O2_2S

  • Molecular Weight: 442.3 g/mol

Synthesis and Reaction Pathways

Conventional Synthetic Routes

Pyrimidine derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of 1,3-dicarbonyl compounds with amidines or urea derivatives.

  • Cross-Coupling: Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups .

For this compound, a plausible route involves:

  • Forming the pyrimidine core using a dichlorophenyl-substituted diamine.

  • Sulfonylation at position 5 using phenylsulfonyl chloride.

  • Introducing the 2-pyridinyl group via palladium-catalyzed cross-coupling .

Green Chemistry Approaches

Recent advances emphasize solvent-free, ultrasound-assisted methods. For example, polyfluoro-imidazo[1,2-a]pyrimidines were synthesized under ultrasound irradiation in open air, achieving high yields without catalysts . Adapting such methods could reduce reaction times and improve sustainability for the target compound.

Example Protocol (Hypothetical)

  • Reactants:

    • 4-(3,4-Dichlorophenyl)-2-aminopyrimidine

    • Phenylsulfonyl chloride

    • 2-Pyridinylboronic acid

  • Conditions:

    • Ultrasound irradiation (40 kHz, 30–60 min)

    • Solvent-free, 80–100°C

  • Yield: Estimated 70–85% based on analogous reactions .

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Predicted >200°C due to aromatic stacking and sulfonyl group rigidity .

  • Boiling Point: Estimated ~500°C (extrapolated from similar sulfonated pyrimidines) .

  • Density: ~1.5 g/cm³, consistent with halogenated aromatics .

Solubility and Partitioning

  • Solubility: Low in water (<0.1 mg/mL); moderate in polar aprotic solvents (e.g., DMSO, DMF).

  • logP: ~3.5 (calculated), indicating moderate lipophilicity suitable for membrane permeability .

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